![molecular formula C23H19N5OS B4078533 N-[7-(4-methylphenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-2-thiophenecarboxamide](/img/structure/B4078533.png)
N-[7-(4-methylphenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-2-thiophenecarboxamide
Overview
Description
“N-[7-(4-methylphenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-2-thiophenecarboxamide” is a compound that belongs to the class of [1,2,4]triazolo[1,5-a]pyrimidines . These compounds have been reported to possess potential anti-tumor activities .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines involves a series of modifications upon the [1,2,4]triazolo[1,5-a]pyrimidine scaffold by introducing functional groups into the C-2 and C-7 positions . The structures of all the compounds were confirmed by IR, 1 H-NMR, MS, and elemental analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of [1,2,4]triazolo[1,5-a]pyrimidines include a three-component coupling reaction and anellation of the pyrimidine ring to AT by 3-ketoesters and vinyl carbonyl compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of [1,2,4]triazolo[1,5-a]pyrimidines can be significantly boosted in vitro biological activity while maintaining physicochemical properties in promising ranges .Mechanism of Action
Future Directions
The future directions in the research of [1,2,4]triazolo[1,5-a]pyrimidines include further hit-to-lead optimization studies . The replacement of the purine ring with the [1,2,4]triazolo[1,5-a]pyrimidine could significantly boost in vitro biological activity . This suggests that there is potential for further exploration and development of more potent analogs of such structures .
properties
IUPAC Name |
N-[7-(4-methylphenyl)-5-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]thiophene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N5OS/c1-15-9-11-17(12-10-15)19-14-18(16-6-3-2-4-7-16)24-23-26-22(27-28(19)23)25-21(29)20-8-5-13-30-20/h2-14,19H,1H3,(H2,24,25,26,27,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBMBFPFBUORHRL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C=C(NC3=NC(=NN23)NC(=O)C4=CC=CS4)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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